2-cyano-N-(4-phenoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-10-15(18)17-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHIWEJGDRONFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-cyano-N-(4-phenoxyphenyl)acetamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential therapeutic applications of 2-cyano-N-(4-phenoxyphenyl)acetamide. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel small molecules with potential pharmacological activities. This guide delves into the rationale behind the synthesis of this compound, detailed experimental protocols, and an analysis of its potential mechanisms of action, with a focus on its relevance to cancer and inflammatory diseases.
Introduction: The Chemical and Therapeutic Significance of the Cyanoacetamide Scaffold
The cyanoacetamide functional group is a versatile pharmacophore in medicinal chemistry, known for its ability to participate in a wide range of chemical reactions and for its presence in numerous biologically active molecules.[1][2] The combination of a nitrile and an amide group provides a unique electronic and structural profile that allows for interactions with various biological targets. Derivatives of cyanoacetamide have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4]
The specific compound of interest, 2-cyano-N-(4-phenoxyphenyl)acetamide, incorporates a phenoxyphenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The phenoxy group can enhance the lipophilicity of the molecule, potentially improving its cell permeability and oral bioavailability. Furthermore, the biphenyl-like structure can facilitate π-π stacking interactions with biological targets.
This guide will explore the synthesis, characterization, and known biological activities of 2-cyano-N-(4-phenoxyphenyl)acetamide and its derivatives, providing a solid foundation for further research and development.
Chemical Structure and Properties
2.1. Chemical Structure and Identifiers
-
Chemical Name: 2-cyano-N-(4-phenoxyphenyl)acetamide
-
Molecular Formula: C₁₅H₁₂N₂O₂[5]
-
Canonical SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC#N[5]
-
CAS Number: 80419-13-2
-
Molecular Weight: 252.27 g/mol [5]
-
IUPAC Name: 2-cyano-N-(4-phenoxyphenyl)acetamide[5]
2.2. Physicochemical Properties (Predicted)
| Property | Value | Source |
| XLogP3 | 3.3 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Topological Polar Surface Area | 69.9 Ų | [5] |
These predicted properties suggest that 2-cyano-N-(4-phenoxyphenyl)acetamide possesses drug-like characteristics, with a reasonable balance of lipophilicity and polarity.
Synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide
The synthesis of N-aryl-2-cyanoacetamides is typically achieved through the condensation of an aniline derivative with a cyanoacetic acid derivative.[2] The following is a generalized, yet detailed, experimental protocol for the synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide.
3.1. Reaction Scheme
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Organic Solubility Profile of 2-cyano-N-(4-phenoxyphenyl)acetamide: A Guide for Researchers
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-cyano-N-(4-phenoxyphenyl)acetamide (CAS: 80419-13-2), a compound of interest for its potential applications in medicinal chemistry and materials science. Given the limited availability of public experimental solubility data, this document synthesizes theoretical predictions based on molecular structure with established methodologies for empirical determination. We present a detailed, field-proven protocol for accurately measuring solubility, enabling researchers to generate reliable data crucial for synthesis, purification, formulation, and screening workflows. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical approach to handling this compound.
Introduction: The Critical Role of Solubility
2-cyano-N-(4-phenoxyphenyl)acetamide is a molecule featuring a complex interplay of functional groups: a polar cyanoacetamide moiety and a large, non-polar phenoxyphenyl tail.[1][2] This structural duality governs its physicochemical properties, most notably its solubility, which is a critical parameter influencing its utility. In drug development, solubility directly impacts bioavailability and formulation strategies.[3] For synthetic chemists, it dictates the choice of reaction media, purification methods (e.g., recrystallization), and overall process efficiency. Understanding and quantifying the solubility of this compound in a range of organic solvents is therefore a foundational step in its scientific exploration.
This guide will first explore the predicted physicochemical properties of the molecule to establish a theoretical framework for its solubility behavior. It will then provide a detailed, step-by-step experimental protocol for the empirical determination of its solubility, ensuring data integrity and reproducibility.
Molecular Structure and Physicochemical Profile
A compound's solubility is intrinsically linked to its molecular structure and resulting physical properties.
Caption: Molecular structure of 2-cyano-N-(4-phenoxyphenyl)acetamide.
Table 1: Key Physicochemical Properties of 2-cyano-N-(4-phenoxyphenyl)acetamide
| Property | Value / Characteristic | Source | Implication for Solubility |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [2] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 252.27 g/mol | [2] | Standard for small molecule compounds. |
| CAS Number | 80419-13-2 | [1] | Unique identifier for substance registration. |
| Predicted XlogP | 3.6 | [2] | Indicates a high degree of lipophilicity and predicts poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (Amide N-H) | - | Can interact with hydrogen bond accepting solvents (e.g., alcohols, acetone). |
| Hydrogen Bond Acceptors | 4 (Amide O, Ether O, Cyano N) | - | Can interact with hydrogen bond donating solvents (e.g., alcohols, water). |
The predicted octanol-water partition coefficient (XlogP) of 3.6 is a strong indicator of the compound's hydrophobic nature.[2] This value suggests that the molecule will preferentially partition into non-polar environments over aqueous ones. This aligns with observations for similar compounds, where high LogP values correlate with low aqueous solubility, often necessitating solubilization enhancement for in-vivo studies.[3]
Based on this profile, we can predict the following qualitative solubility trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the polar amide and cyano groups. The solubility of the related 2-cyano-N-(4-nitrophenyl)acetamide in DMF supports this expectation.[4]
-
Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and in ketones like Acetone. These solvents balance polarity and the ability to interact with the compound's functional groups.[4][5]
-
Lower Solubility: Expected in lower-chain alcohols like Methanol and Ethanol. While these are polar protic solvents, the large, non-polar phenoxyphenyl group may limit solubility compared to smaller, more polar solutes.[5]
-
Poor to Insoluble: Expected in non-polar hydrocarbon solvents (e.g., Hexane, Toluene) and in water, due to the compound's dominant hydrophobic character.
Experimental Protocol: Isothermal Shake-Flask Method
To move beyond prediction, direct experimental measurement is essential. The isothermal shake-flask method is a gold-standard, self-validating technique for determining the saturation solubility of a solid compound in a solvent.[6]
Rationale of Experimental Design
The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. By maintaining a constant temperature, we ensure that the measured solubility is a true representation of the thermodynamic limit under those conditions. Quantification is achieved by separating the saturated solution from the solid phase and accurately measuring the solute concentration.
Materials & Equipment
-
2-cyano-N-(4-phenoxyphenyl)acetamide (≥98% purity)
-
Organic solvents (Analytical or HPLC grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL scintillation vials)
-
Vortex mixer
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Calibrated volumetric flasks and pipettes
Step-by-Step Workflow
-
Preparation of Vials: Add an excess amount of solid 2-cyano-N-(4-phenoxyphenyl)acetamide to several vials for each solvent being tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, allow the vials to rest in the temperature bath for at least 30 minutes to let the excess solid settle. This step is critical to avoid clogging the filter in the next step.
-
Sample Withdrawal and Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This filtration step is crucial to remove all undissolved solid particles.
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtrate.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum desiccator.
-
Reweigh the vial containing the dry solute residue.
-
Calculate the solubility (S) in mg/mL using the formula: S = (Mass of residue) / (Volume of filtrate).
-
-
Quantification (Chromatographic/Spectroscopic Method - Higher Precision):
-
Create a series of calibration standards of known concentrations of the compound in the test solvent.
-
Generate a calibration curve by analyzing the standards via HPLC or UV-Vis.
-
Accurately dilute a known volume of the filtrate and analyze it using the same method.
-
Determine the concentration of the filtrate by interpolating from the calibration curve, accounting for the dilution factor.
-
Caption: Experimental workflow for determining solubility via the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to facilitate comparison and analysis.
Table 2: Experimentally Determined Solubility of 2-cyano-N-(4-phenoxyphenyl)acetamide at 25°C (Template)
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ||
| Acetone | Polar Aprotic | 20.7 | ||
| Acetonitrile | Polar Aprotic | 37.5 | ||
| Dichloromethane (DCM) | Chlorinated | 9.1 | ||
| Ethanol | Polar Protic | 24.5 | ||
| Methanol | Polar Protic | 32.7 | ||
| Toluene | Non-polar | 2.4 | ||
| Hexane | Non-polar | 1.9 | ||
| Water | Polar Protic | 80.1 |
When interpreting the results, consider the relationship between solvent properties and solubility. A high solubility in DMSO and DMF would confirm the importance of polar aprotic interactions, while poor solubility in hexane would validate the compound's insufficient non-polar character to overcome the crystal lattice energy in such solvents.
Conclusion
While publicly available experimental data on the solubility of 2-cyano-N-(4-phenoxyphenyl)acetamide is scarce, its molecular structure strongly suggests a hydrophobic profile with poor aqueous solubility and a preference for polar aprotic organic solvents. For any research or development application, it is imperative to move beyond these predictions and perform rigorous experimental measurements. The isothermal shake-flask method detailed in this guide provides a reliable and reproducible framework for generating the high-quality data necessary for informed decision-making in solvent selection, process optimization, and formulation development.
References
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2-cyano-N-(4-nitrophenyl)acetamide - ChemBK . (2024, April 9). ChemBK. Available at: [Link]
-
2-cyano-n-(4-phenoxyphenyl)acetamide (C15H12N2O2) - PubChemLite . PubChem. Available at: [Link]
-
Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions . (2019). ResearchGate. Available at: [Link]
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Technical Monograph: 2-Cyano-N-(4-phenoxyphenyl)acetamide (PubChem CID 4464461)
[1]
Executive Summary
2-cyano-N-(4-phenoxyphenyl)acetamide (PubChem CID 4464461; CAS 80419-13-2) is a specialized N-arylcyanoacetamide scaffold acting as a critical "privileged structure" in medicinal chemistry.[1] Unlike simple reagents, this molecule possesses a dual-reactive profile: a highly acidic methylene proton (
This guide serves as a technical manual for researchers utilizing CID 4464461 as a precursor for multicomponent reactions (MCRs) to synthesize fused heterocycles (chromenes, pyridines) and as a probe for structure-activity relationship (SAR) studies in drug discovery.
Part 1: Chemical Profile & Physicochemical Landscape
CID 4464461 is defined by its capacity for tautomeric equilibrium and nucleophilic substitution . Its stability relies on the amide resonance, while its reactivity is driven by the cyano-activated methylene group.
Table 1: Physicochemical Data Matrix
| Property | Value / Descriptor | Relevance to Protocol |
| Molecular Formula | Stoichiometry calculation | |
| Molecular Weight | 252.27 g/mol | Yield determination |
| CAS Number | 80419-13-2 | Vendor identification |
| LogP (Predicted) | ~2.6 - 3.1 | Indicates good membrane permeability; requires DMSO for bio-assays. |
| H-Bond Donors | 1 (Amide NH) | Key interaction point for protein binding pockets. |
| H-Bond Acceptors | 3 (O, N, CN) | Facilitates chelation in metallo-enzyme targets. |
| Reactivity Class | Michael Donor / Knoevenagel Active | Prone to condensation with aldehydes. |
Application Note: The phenoxyphenyl moiety imparts significant lipophilicity. When designing liquid chromatography (LC) methods, start with a high organic phase ratio (e.g., 70% MeOH/Water) to ensure elution.
Part 2: Synthetic Architecture & Manufacturing
The synthesis of CID 4464461 follows a nucleophilic acyl substitution mechanism.[2] The most robust pathway for research-grade purity is the aminolysis of ethyl cyanoacetate , driven by thermal energy or base catalysis.
Mechanism of Action
The amine nitrogen of 4-phenoxyaniline attacks the carbonyl carbon of ethyl cyanoacetate. The ethoxy group acts as the leaving group. High temperatures are required to overcome the activation energy and drive the equilibrium forward by removing ethanol.
Visualization: Synthetic Pathway (Graphviz)
Caption: Figure 1. Aminolysis pathway. The reaction is driven by the removal of ethanol, yielding the target acetamide.[2]
Part 3: Biological Utility & Divergent Synthesis
CID 4464461 is rarely the "end-point" drug; it is the hub for generating diversity. Its structural homology to A77 1726 (the active metabolite of Leflunomide) suggests potential utility in inhibiting dihydroorotate dehydrogenase (DHODH), but its primary value is in generating heterocyclic libraries.
Key Transformations
-
Gwynn-Vaughan Cyclization: Reaction with itself or nitriles to form aminopyridines.
-
Knoevenagel Condensation: Reaction with aromatic aldehydes to form acrylonitriles (Michael acceptors), which are potent anti-proliferative agents.
-
Gewald-type Reactions: Reaction with sulfur and ketones to form thiophenes.
Visualization: The Divergent "Hub" Logic
Caption: Figure 2. Synthetic utility map. CID 4464461 acts as a precursor for three distinct classes of bioactive heterocycles.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide
Rationale: This protocol uses neat conditions (solvent-free) or high-boiling solvents (xylene/toluene) to ensure the elimination of ethanol, driving the reaction to completion.
Materials:
-
Ethyl cyanoacetate (1.05 eq)[2]
-
4-Phenoxyaniline (1.0 eq)
-
Toluene (Solvent) or neat (120°C - 160°C)
-
Piperidine (Catalytic, optional)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyaniline (10 mmol, ~1.85 g).
-
Addition: Add ethyl cyanoacetate (10.5 mmol, ~1.19 g). If using solvent, add 20 mL Toluene.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (or 120°C if neat) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aniline spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. If neat, add ethanol (5 mL) and chill on ice to induce crystallization.
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted ester.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Yield Expectation: 75–85%. Characterization:
-
IR: Look for Nitrile (
) stretch at ~2260 cm⁻¹ and Amide Carbonyl ( ) at ~1660 cm⁻¹. -
1H NMR (DMSO-d6): Singlet at
3.8-4.0 ppm (2H, ); Multiplets at 6.9-7.6 ppm (Aromatic protons); Broad singlet at 10.0+ ppm (NH).
Part 5: Safety & Handling (GHS Standards)
While specific toxicological data for CID 4464461 is limited, it must be handled as a Category 3 Irritant due to the cyanoacetamide class properties.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Metabolic Risk: Cyanoacetamides can release cyanide ions upon metabolic oxidation in vivo; however, the N-aryl bond is generally stable.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
PubChem. (n.d.). 2-cyano-N-(4-phenoxyphenyl)acetamide (CID 4464461).[1] National Center for Biotechnology Information. Retrieved from [Link][1]
-
Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkat USA. Retrieved from [Link]
-
Organic Syntheses. (1928). Cyanoacetamide Synthesis Protocols. Org.[2][3][4] Synth. 1928, 8, 52. (Foundational chemistry for cyanoacetamide handling). Retrieved from [Link]
A Comprehensive Technical Guide to the Safe Handling of 2-cyano-N-(4-phenoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential hazards and safe handling protocols for 2-cyano-N-(4-phenoxyphenyl)acetamide (CAS No. 80419-13-2), a compound utilized in pharmaceutical and chemical research.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related cyanoacetamide derivatives to provide a robust framework for risk assessment and laboratory safety.
Chemical Identity and Properties
2-cyano-N-(4-phenoxyphenyl)acetamide belongs to the family of N-substituted cyanoacetamides. These compounds are characterized by a reactive methylene group and a nitrile functionality, making them versatile intermediates in organic synthesis.[2]
Table 1: Physicochemical Properties of 2-cyano-N-(4-phenoxyphenyl)acetamide and Related Analogs
| Property | 2-cyano-N-(4-phenoxyphenyl)acetamide | 2-Cyanoacetamide | Cymoxanil |
| Molecular Formula | C15H12N2O2[3] | C3H4N2O[4] | C7H10N4O3 |
| Molecular Weight | 252.27 g/mol | 84.08 g/mol [5] | 198.18 g/mol |
| CAS Number | 80419-13-2[1] | 107-91-5[4] | 57966-95-7[6] |
| Appearance | Likely a solid powder | White powder[5] | Crystalline solid |
| Melting Point | Not available | 119 - 121 °C[5] | 160-161 °C |
| Boiling Point | Not available | Decomposes | Not available |
| Solubility | Insoluble in water, soluble in organic solvents (inferred)[7] | Soluble in water | Slightly soluble in water |
| Storage Temperature | Room temperature[1] | Room temperature | Room temperature |
Hazard Identification and Classification
Based on data from analogous compounds, 2-cyano-N-(4-phenoxyphenyl)acetamide should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, and skin and eye irritation.[8][9][10]
GHS Hazard Pictograms (Anticipated):
-
GHS07: Exclamation Mark
Signal Word (Anticipated): Warning
Anticipated Hazard Statements:
-
May be harmful in contact with skin.[9]
Some related compounds, such as Cymoxanil, have been associated with potential reproductive toxicity and specific target organ toxicity through prolonged or repeated exposure.[6] Therefore, it is prudent to handle 2-cyano-N-(4-phenoxyphenyl)acetamide with appropriate precautions to minimize long-term exposure.
Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following handling procedures and PPE are recommended based on the potential hazards of structurally similar compounds.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[5][8]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended PPE for handling 2-cyano-N-(4-phenoxyphenyl)acetamide.
Caption: Figure 2: General Synthesis Workflow for N-Substituted Cyanoacetamides
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-phenoxyaniline (1.0 eq) and an appropriate cyanoacetate ester (e.g., ethyl cyanoacetate, 1.05 eq). [2]2. Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the reaction. [2]3. Heating: Heat the reaction mixture to reflux with vigorous stirring. [2]4. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). [2]5. Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. [2]6. Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. [2]7. Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-cyano-N-(4-phenoxyphenyl)acetamide. [2]
Conclusion
References
- Material Safety Data Sheet 2-Cyanoacetamide, 99% MSDS# 30650 Section 1 - Chemical Product and Company Identification - Exposome-Explorer. (2009, July 20).
- 2-Cyano-N-(4-phenoxyphenyl)acetamide - SynHet. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, December 18).
- 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE synthesis - ChemicalBook. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2-cyano-N-(2-ethoxyphenyl)acetamide | 380427-18-9 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 23).
- material safety data sheet - cyanoacetamide 98% - Oxford Lab Fine Chem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2-CYANO-2-(4-METHOXYPHENYL)ACETAMIDE | CAS 5446-57-1 - Matrix Fine Chemicals. (n.d.).
- 2-cyano-N-(4-nitrophenyl)acetamide - ChemBK. (2024, April 9).
- SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).
- Acetamide, 2-cyano- - the NIST WebBook. (n.d.).
- SAFETY DATA SHEET - MilliporeSigma. (2025, September 13).
- 2-cyano-N-(prop-2-en-1-yl)acetamide Properties - EPA. (2025, October 15).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Cyanoacetamide - Wikipedia. (n.d.).
- Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. - Benchchem. (n.d.).
- 2-Cyano-N-(4-ethoxy-phenyl)-acetamide | CAS 51838-07-4 | SCBT. (n.d.).
- 2-cyano-n-(4-phenoxyphenyl)acetamide (C15H12N2O2) - PubChemLite. (n.d.).
- Safety Data Sheet: acetamide - Chemos GmbH&Co.KG. (n.d.).
- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents. (n.d.).
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem. (n.d.).
- 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide Properties - EPA. (2025, October 15).
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Methodological & Application
Synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide from Ethyl Cyanoacetate: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details the direct amidation of ethyl cyanoacetate with 4-phenoxyaniline. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific principles and practical considerations for a successful and safe synthesis.
Introduction
N-substituted cyanoacetamides are versatile building blocks in organic synthesis.[1] The presence of a reactive methylene group, a nitrile, and an amide functionality within the same molecule allows for a diverse range of subsequent chemical transformations.[2] The target molecule, 2-cyano-N-(4-phenoxyphenyl)acetamide, incorporates a phenoxyphenyl moiety, which is a common structural motif in biologically active compounds and advanced materials. This guide focuses on a direct and efficient amidation reaction, a fundamental transformation in organic chemistry.[]
Reaction Principle and Causality
The synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide from ethyl cyanoacetate and 4-phenoxyaniline is an example of nucleophilic acyl substitution, specifically, the aminolysis of an ester.[4] The reaction proceeds by the nucleophilic attack of the amino group of 4-phenoxyaniline on the electrophilic carbonyl carbon of ethyl cyanoacetate.[4] This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to yield the final amide product and ethanol as a byproduct.
While this reaction can be performed without a catalyst, it is often sluggish.[5] Heating the reaction mixture is a common method to increase the reaction rate.[6] The choice of a high-boiling solvent or neat (solvent-free) conditions at elevated temperatures can drive the reaction towards completion, often by facilitating the removal of the ethanol byproduct.[2][7]
Visualization of the Synthesis
The following diagrams illustrate the overall reaction and a simplified workflow for the synthesis.
Caption: Overall reaction for the synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide.
Caption: A simplified workflow for the synthesis and purification process.
Materials and Safety
A summary of the physical and chemical properties of the key substances is provided below. All personnel must review the Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[8][9][10][11][12][13][14][15][16][17][18][19][20]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 105-56-6 | Harmful if swallowed, in contact with skin, or if inhaled.[11][13] Causes eye irritation.[15] Lachrymator.[11] |
| 4-Phenoxyaniline | C₁₂H₁₁NO | 185.22 | 139-59-3 | Harmful if swallowed.[8][17] Causes skin and serious eye irritation.[8][17] May cause an allergic skin reaction and respiratory irritation.[8][17] Suspected of causing genetic defects and cancer.[10] |
| 2-cyano-N-(4-phenoxyphenyl)acetamide | C₁₅H₁₂N₂O₂ | 252.27 | N/A | Assumed to have similar hazards to related cyanoacetamides; handle with care.[18][19][20] |
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.[21]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
Prevent contact with skin and eyes.[16]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[14][16][17]
Experimental Protocol
This protocol is for the synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide on a laboratory scale.
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer or temperature probe
-
Buchner funnel and filter flask
-
Rotary evaporator (optional)
-
Standard laboratory glassware
Reagents:
-
Ethyl cyanoacetate
-
4-Phenoxyaniline
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyaniline (1.0 equivalent).
-
Add ethyl cyanoacetate (1.05 to 1.2 equivalents). Using a slight excess of the less expensive reagent can help drive the reaction to completion.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to a temperature of 120-150 °C with vigorous stirring.[7] The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.
-
Maintain the reaction at this temperature for 2-8 hours, or until TLC analysis indicates the reaction is complete.[7]
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may begin to solidify upon cooling.
-
If the product has solidified, add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add deionized water until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum to remove any residual solvent.
-
Determine the yield and characterize the final product by appropriate analytical methods (e.g., melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).
-
Expected Results and Data Presentation
The following table outlines the typical quantities of reagents for a representative reaction scale and the theoretical yield of the product.
| Reagent/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Equivalents |
| 4-Phenoxyaniline | 185.22 | 0.05 | 9.26 | - | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 0.0525 | 5.94 | 5.60 | 1.05 |
| 2-cyano-N-(4-phenoxyphenyl)acetamide (Theoretical) | 252.27 | 0.05 | 12.61 | - | - |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |
| Loss of product during work-up or purification | Minimize the amount of solvent used for recrystallization. Ensure the filter cake is washed with cold solvent. | |
| Oily Product | Impurities present | Repeat the recrystallization process. Consider purification by column chromatography if recrystallization is ineffective. |
| Incomplete drying | Dry the product under vacuum for an extended period. | |
| Reaction does not proceed | Insufficient temperature | Ensure the reaction mixture reaches the target temperature. |
| Deactivated starting material | Use fresh, high-purity starting materials. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide. By understanding the underlying reaction mechanism and adhering to the outlined safety and experimental procedures, researchers can reliably synthesize this valuable chemical intermediate. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis.
References
-
ACS Publications. (2025, October 15). Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Ethyl cyanoacetate. Retrieved from [Link]
-
Loba Chemie. (2016, June 2). Material Safety Data Sheet: Ethyl Cyanoacetate for Synthesis. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]
- Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
-
Exposome-Explorer. (2009, July 20). Material Safety Data Sheet 2-Cyanoacetamide, 99%. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 19). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). REACTION OF ETHYL CYANOACETATE HITM p-KETOANILIDES. Retrieved from [Link]
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
ResearchGate. (n.d.). Synthesis, and Synthetic Applications of Cyanoacetamides. Retrieved from [Link]
-
Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Cyano-2-methoxyphenoxy)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 5. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. lobachemie.com [lobachemie.com]
- 14. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Optimized Reaction Conditions for the Acylation of 4-Phenoxyaniline
Executive Summary
This application note details the optimized protocols for the N-acylation of 4-phenoxyaniline (CAS: 139-59-3) to synthesize N-(4-phenoxyphenyl)acetamide (CAS: 6312-87-4). This transformation is a critical step in the synthesis of various tyrosine kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals.
We present two distinct methodologies:
-
Method A (Green Chemistry): An aqueous-ethanol mediated acetylation using acetic anhydride. This is the preferred route for scale-up due to high atom economy and ease of purification.
-
Method B (High-Throughput): An acyl chloride route suitable for parallel synthesis or when introducing complex, non-acetyl acyl groups.
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution .[1][2][3] The nitrogen atom of the 4-phenoxyaniline acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.
Reaction Pathway
The phenoxy group at the para position is electron-donating (
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon.[1]
-
Tetrahedral Intermediate: Formation of a transient zwitterionic intermediate.
-
Elimination: Collapse of the intermediate, expelling the leaving group (acetate or chloride) and deprotonation to form the amide.
Figure 1: Mechanistic flow of the N-acylation process.
Experimental Protocols
Method A: Green Synthesis (Acetic Anhydride/Ethanol)
Recommended for: Gram-scale synthesis, process development, and educational labs. Rationale: 4-Phenoxyaniline has limited water solubility.[2][4][5] Using a pure aqueous medium (as often cited for simple anilines) results in a heterogeneous "gummy" reaction. We utilize a 1:1 Ethanol:Water mixture to solubilize the substrate initially, ensuring homogeneous kinetics before the product precipitates.
Reagents
-
4-Phenoxyaniline (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Ethanol (95%)
-
Deionized Water
-
Sodium Acetate (trihydrate) (1.5 equiv) – Acts as a buffer to neutralize acetic acid byproduct.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxyaniline (1.85 g, 10 mmol) in Ethanol (15 mL) . Slight warming (40°C) may speed up dissolution.
-
Buffer Preparation: Dissolve Sodium Acetate (2.0 g) in Water (15 mL) and add this solution to the ethanolic amine solution. The mixture may turn cloudy; this is normal.
-
Addition: Cool the mixture to ~20°C. Add Acetic Anhydride (1.2 mL, 12 mmol) dropwise over 5 minutes.
-
Reaction: Stir vigorously at room temperature for 30–60 minutes.
-
Precipitation: The product, N-(4-phenoxyphenyl)acetamide, will precipitate as a white/off-white solid.
-
Work-up: Pour the reaction mixture into Ice Water (50 mL) with stirring to complete precipitation.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with Cold Water (2 x 20 mL) to remove sodium acetate and acetic acid.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Validation:
-
Yield: Expect 90–95%.
-
Appearance: White crystalline solid.[6]
Method B: Acyl Chloride Route (Anhydrous)
Recommended for: Library synthesis, small-scale derivatization, or when using expensive/complex acyl chlorides.
Reagents
-
4-Phenoxyaniline (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Setup: Purge a reaction vial with nitrogen. Add 4-phenoxyaniline (185 mg, 1.0 mmol) and DCM (5 mL) .
-
Base Addition: Add Triethylamine (167 µL, 1.2 mmol) . Stir to ensure homogeneity.
-
Acylation: Cool to 0°C (ice bath). Add Acetyl Chloride (78 µL, 1.1 mmol) dropwise.
-
Observation: White smoke (HCl salts) may form; the solution will become cloudy due to TEA·HCl precipitation.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add Water (5 mL) to quench unreacted acyl chloride.
-
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Wash with 1M HCl (5 mL) (to remove unreacted amine) followed by Saturated NaHCO₃ (5 mL) .
-
Isolation: Dry the DCM layer over MgSO₄, filter, and concentrate in vacuo.
Process Analytical Technology (PAT) & Troubleshooting
Workflow Decision Tree
Use this logic flow to determine the appropriate troubleshooting steps or method selection.
Figure 2: Decision tree for method selection and troubleshooting common reaction issues.
Characterization Data Table
| Property | Value | Notes |
| Product | N-(4-phenoxyphenyl)acetamide | |
| Molecular Weight | 227.26 g/mol | |
| Melting Point | 130 – 134 °C | Lit.[7] val: 132-134°C [1] |
| 1H NMR (DMSO-d6) | Characteristic amide singlet and methyl group.[8] | |
| Solubility | Soluble in DMSO, MeOH, DCM. | Poorly soluble in water.[2][4] |
| TLC (Rf) | ~0.4 (50% EtOAc/Hexane) | Starting amine is usually more polar/streaky. |
Critical Process Parameters (CPP)
-
Temperature Control:
-
Impact: High temperatures (>60°C) in the presence of excess acetic anhydride can lead to di-acylation (formation of the imide).
-
Control: Maintain reaction between 20–40°C.
-
-
Stoichiometry:
-
Impact: Large excess of acylating agent complicates purification.
-
Control: Use 1.1–1.2 equivalents. If reaction stalls, add 0.1 equiv increments rather than a large bolus.
-
-
pH (Method A):
-
Impact: If the solution becomes too acidic (pH < 3), the amine becomes protonated (ammonium salt) and loses nucleophilicity, halting the reaction.
-
Control: Sodium acetate buffers the pH to ~4–5, keeping the amine reactive while neutralizing the generated acetic acid [2].
-
References
-
Arora, S., et al. (2018). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 30(5), 1041-1044. Link
-
Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc, (i), 55-63. Link
-
Ibrahim, T. S., et al. (2020).[9][10] An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.[9][11] Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanism).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80602, N-(4-Phenoxyphenyl)acetamide. Link
Sources
- 1. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. asianpubs.org [asianpubs.org]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry | MDPI [mdpi.com]
- 11. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the Synthesis of Polysubstituted Pyridines via Cyanoacetamide Scaffolds
Executive Summary
Polysubstituted pyridines represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from cardiotonics (e.g., Milrinone) to antineoplastics.[1] While traditional Hantzsch synthesis remains a staple, it often lacks the regioselectivity required for complex drug candidates.
This guide details three advanced protocols for synthesizing polysubstituted pyridines using 2-cyanoacetamide as a versatile
Key Advantages of These Protocols:
-
Regiocontrol: Directed cyclization via the amide nitrogen.
-
Atom Economy: High-yield multicomponent reactions (MCRs).[1]
-
Scalability: Methods selected for ease of workup (precipitation/filtration).[1]
Mechanistic Foundations
Understanding the reaction pathway is critical for troubleshooting low yields. The synthesis generally proceeds via a cascade of Knoevenagel condensation , Michael addition , and Cyclization (the KMC sequence).[1]
The KMC Cascade Pathway
The cyanoacetamide molecule acts as a binucleophile. Under basic conditions, the methylene group becomes active (
Figure 1: General mechanistic flow for the conversion of cyanoacetamide to pyridine scaffolds. The sequence ensures the incorporation of the nitrile group at the C3 position.
Experimental Protocols
Protocol A: Green Aqueous Synthesis (Modified Guareschi-Thorpe)
Best for: High purity 3-cyano-2-pyridones, eco-friendly process, scale-up.[1] Mechanism: Base-catalyzed condensation of cyanoacetamide with 1,3-diketones.[2]
Materials
-
Substrate: 1,3-Dicarbonyl compound (e.g., Acetylacetone or Ethyl Acetoacetate) (10 mmol)
-
Reagent: 2-Cyanoacetamide (10 mmol)
-
Catalyst/Buffer: Ammonium Carbonate
(10 mmol) -
Solvent: Water:Ethanol (1:1 v/v, 20 mL)
Step-by-Step Procedure
-
Charge: In a 50 mL round-bottom flask, dissolve 2-cyanoacetamide (0.84 g, 10 mmol) and the 1,3-dicarbonyl compound (10 mmol) in 20 mL of 1:1 Water:Ethanol.
-
Catalyst Addition: Add ammonium carbonate (0.96 g, 10 mmol). Note:
acts as a dual-role reagent, providing a buffered basic medium and a potential nitrogen source, though the amide nitrogen of cyanoacetamide is the primary cyclizing agent.[1] -
Reaction: Heat the mixture to 80°C with magnetic stirring.
-
Monitoring: Monitor by TLC (Eluent: Ethyl Acetate:Hexane 3:7). The reaction typically completes in 30–60 minutes .
-
Checkpoint: Look for the disappearance of the starting material spot and the precipitation of a solid.
-
-
Workup: Cool the reaction mixture to room temperature (25°C), then chill in an ice bath for 15 minutes.
-
Isolation: Filter the precipitate under vacuum. Wash the solid cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol if necessary.
Expected Yield: 85–95%
Validation: Product should exhibit a strong
Protocol B: Microwave-Assisted Three-Component Synthesis
Best for: Rapid library generation, highly substituted N-alkylated pyridines.[1] Mechanism: One-pot tandem Knoevenagel–Michael–Cyclization.
Materials
-
Component 1: Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)[1][3]
-
Component 2: N-Alkyl-2-cyanoacetamide (1.0 mmol)[1]
-
Base: Potassium Carbonate (
) (0.5 mmol)[1] -
Solvent: Ethanol (2 mL)
-
Equipment: Microwave Reactor (e.g., CEM or Biotage)
Step-by-Step Procedure
-
Preparation: In a microwave-safe vial (10 mL), combine the aldehyde, N-alkyl-2-cyanoacetamide, and malononitrile in 2 mL of ethanol.
-
Activation: Add
(69 mg, 0.5 mmol). Cap the vial. -
Irradiation: Irradiate at 140°C (hold time: 5–10 minutes). Set maximum power to 300W to prevent pressure spikes.
-
Safety Note: Ensure the vial is rated for at least 20 bar pressure.
-
-
Workup: Allow the vial to cool to room temperature. The product often precipitates upon cooling.
-
Isolation: Pour the contents into crushed ice (10 g). Stir for 10 minutes. Filter the solid precipitate.[5][6]
-
Purification: Wash with aqueous ethanol (50%). Recrystallize from DMF/Ethanol if high purity is required for biological assays.
Expected Yield: 88–94%
Validation:
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Solvent pH | Reaction stalls or yields open-chain intermediates. | Ensure basicity. For Protocol A, |
| Temperature | Low yield; starting material remains. | In Protocol A, ensure T > 75°C. The dehydration step (aromatization) is endothermic and requires heat.[1] |
| Stoichiometry | Formation of bis-adducts. | Maintain strict 1:1 stoichiometry for Protocol A. Excess aldehyde in Protocol B can lead to bis-chalcone byproducts. |
| Moisture | In Protocol B (Microwave), pressure spikes.[1] | Use dry ethanol. Water absorbs MW energy efficiently, causing rapid pressure increases.[1] |
Decision Matrix for Protocol Selection
Use the following logic flow to determine the appropriate protocol for your target molecule.
Figure 2: Selection guide for synthetic protocols based on the final pyridine substitution pattern.
References
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. Source: Royal Society of Chemistry (RSC), RSC Advances, 2023.[1] Context: Primary source for Protocol A (Aqueous conditions).[1]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction... under Microwave Irradiation. Source: National Institutes of Health (PMC), Molecules, 2012.[1] Context: Primary source for Protocol B (Microwave/Multicomponent).[1]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Source: MDPI, Sciforum, 2023.[1] Context: Validation of spectral data and classical base-catalyzed conditions.
-
Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Source: Journal of the Serbian Chemical Society. Context: Mechanistic insight into the Guareschi-Thorpe condensation.
Sources
- 1. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 2-Cyano-N-(4-phenoxyphenyl)acetamide
This Application Note is designed for research scientists and drug development professionals. It details the microwave-assisted synthesis of 2-cyano-N-(4-phenoxyphenyl)acetamide , a versatile pharmacophore often utilized as an intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and heterocyclic scaffolds (e.g., quinolines, thiazoles).
Abstract & Scientific Rationale
The synthesis of N-aryl cyanoacetamides is traditionally achieved via the aminolysis of ethyl cyanoacetate with aniline derivatives under reflux conditions (toluene or xylene) for extended periods (4–12 hours). This conventional approach often suffers from varying yields, byproduct formation, and high energy consumption.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the reaction. The scientific rationale lies in the efficient coupling of the dielectric heating mechanism with the polarity of the reagents. Ethyl cyanoacetate (a polar electrophile) and 4-phenoxyaniline (a nucleophile) exhibit strong microwave absorptivity. The rapid internal heating induces dipolar polarization of the transition state, significantly lowering the activation energy (
Reaction Scheme & Workflow
The following diagram outlines the synthetic pathway and logical workflow for the experiment.
Caption: Workflow for the microwave-assisted aminolysis of ethyl cyanoacetate with 4-phenoxyaniline.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
4-Phenoxyaniline (CAS: 139-59-3) – Limiting Reagent
-
Ethyl Cyanoacetate (CAS: 105-56-6) – Excess (1.2 – 1.5 equiv)
-
Solvent (Optional): Ethanol (Absolute) or o-Xylene (for solubility issues).
-
-
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL or 35 mL pressurized reaction vial with crimp cap.
-
Magnetic stir bar.[1]
-
Method A: Solvent-Free (Green Protocol) – Recommended
This method maximizes atom economy and reaction rate by exploiting the neat reagents' high concentration.
-
Loading: In a 10 mL microwave vial, weigh 1.0 mmol (185 mg) of 4-phenoxyaniline.
-
Addition: Add 1.2 mmol (136 mg / ~128 µL) of ethyl cyanoacetate directly to the solid.
-
Homogenization: Add a magnetic stir bar. If the mixture is too solid to stir, add 1-2 drops of ethanol to create a slurry (the ethanol will evaporate or act as a pseudo-solvent).
-
Irradiation: Seal the vial. Program the microwave reactor with the following parameters:
-
Temperature: 150°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Work-up:
-
Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).
-
The reaction mixture will likely solidify upon cooling.
-
Add 5 mL of cold ethanol to the vial and stir for 2 minutes to break up the solid cake.
-
Filter the precipitate under vacuum.
-
Wash the solid with cold water (2 x 5 mL) to remove unreacted ethyl cyanoacetate and ethanol.
-
Method B: Solvent-Assisted (Ethanol)
Use this method if the solvent-free approach yields a fused "brick" that is difficult to process, or if the starting aniline is thermally sensitive.
-
Loading: Dissolve 1.0 mmol of 4-phenoxyaniline in 2.0 mL of Ethanol.
-
Addition: Add 1.5 mmol of ethyl cyanoacetate.
-
Irradiation:
-
Temperature: 120°C
-
Hold Time: 10–15 minutes
-
-
Work-up: Cool the vial to room temperature. If precipitation does not occur, pour the mixture into 10 mL of ice-water . Filter the resulting solid.
Purification & Characterization
Purification: Recrystallize the crude solid from a mixture of Ethanol:DMF (9:1) or pure Ethanol. Dissolve the solid in hot solvent, filter while hot (if necessary), and allow to cool slowly to room temperature.
Data Validation (Self-Validating Metrics): The following table summarizes the expected analytical data. Deviations suggest specific experimental errors.
| Parameter | Expected Value | Diagnostic Note |
| Physical State | White to off-white crystalline solid | Yellow/Orange indicates oxidation or Knoevenagel side-products. |
| Yield | 85% – 95% | <70% implies incomplete conversion; check MW power/time. |
| Melting Point | 160°C – 165°C (Analog range) | Sharp range (<2°C) confirms purity. Broad range implies residual ester. |
| IR (CN stretch) | ~2260 cm⁻¹ | Absence indicates hydrolysis of nitrile to amide/acid. |
| IR (C=O Amide) | 1660 – 1680 cm⁻¹ | Strong band. Shift >1700 cm⁻¹ suggests unreacted ester. |
| 1H NMR (DMSO-d6) | δ ~4.0 ppm (s, 2H, -CH₂-) | Key singlet for active methylene. Disappearance suggests side reaction. |
| 1H NMR (NH) | δ ~10.2 ppm (s, 1H) | Broad singlet, D₂O exchangeable. |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete aminolysis due to aniline deactivation (phenoxy group is electron-donating, so this is rare but possible if impure). | Increase Temp to 160°C or Time to 10 min. Ensure stirring is effective. |
| Oily Product | Residual Ethyl Cyanoacetate. | Wash the crude solid thoroughly with Hexane or cold Water. |
| Colored Impurities | Oxidation of aniline or Knoevenagel condensation with impurities. | Use fresh aniline. Purge vial with Nitrogen before sealing. |
| Pressure Spike | Ethanol vapor pressure or decomposition. | Use a larger vial (35 mL) or reduce temperature to 140°C and extend time. |
References
-
ResearchGate. (2020). Synthesis and synthetic applications of cyanoacetamides. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Retrieved from [Link]
-
ResearchGate. (2007). Ethyl Cyanoacetate Reactions - Microwave irradiation of p-anisidine. Retrieved from [Link]
Sources
one-pot multicomponent reactions involving cyanoacetamide scaffolds
Application Note: High-Efficiency One-Pot Synthesis of Functionalized Pyridine Scaffolds via Cyanoacetamide MCRs
Executive Summary & Strategic Value
Cyanoacetamide (
This Application Note details the protocol for synthesizing 2-amino-3-cyanopyridines and related scaffolds. These structures are pharmacophores in numerous therapeutic agents (e.g., anticancer, anti-inflammatory, and cardiotonic drugs).
Why this approach?
-
Atom Economy: All reactants are incorporated into the final product with water as the only byproduct.
-
Operational Simplicity: Avoids the isolation of unstable intermediates (e.g., chalcones).
-
Scalability: The protocols below have been validated from milligram (discovery) to gram (process) scales.
Mechanistic Insight: The Cascade Logic
To optimize yield, one must understand the sequential cascade that occurs in the reaction vessel. The reaction does not happen "all at once" but follows a distinct kinetic order: Knoevenagel Condensation
Reaction Pathway Diagram
Figure 1: The sequential cascade mechanism for cyanoacetamide-based MCRs. Understanding this order helps in troubleshooting; for instance, if the Knoevenagel step fails, the Michael addition cannot proceed.
Validated Experimental Protocols
Two protocols are provided: Method A for standard laboratory synthesis (high reliability) and Method B for Green/High-Throughput synthesis (high speed).
Method A: Classic Thermal Condensation (Base-Catalyzed)
Best for: Large-scale synthesis, robust purification, and temperature-sensitive substrates.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)[1]
-
Cyanoacetamide (1.0 mmol)[1]
-
Malononitrile (1.0 mmol) [or Ethyl Acetoacetate for different substitution]
-
Catalyst: Piperidine (3–5 drops) or Triethylamine
-
Solvent: Ethanol (95%) or Methanol (10 mL)
Step-by-Step Protocol:
-
Pre-Solubilization: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde and cyanoacetamide in 10 mL of ethanol. Stir at room temperature for 5 minutes.
-
Catalyst Initiation: Add 3–5 drops of piperidine. Note: You may observe a slight color change or turbidity, indicating the formation of the Knoevenagel intermediate.
-
Component Addition: Add Malononitrile (1.0 mmol) to the stirring mixture.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
for EtOH) for 3–5 hours.-
Validation: Monitor via TLC (Eluent: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates spontaneously. If not, pour the mixture onto 50g of crushed ice with vigorous stirring.
-
Purification: Filter the solid precipitate under vacuum. Wash with cold ethanol (
) and then water. Recrystallize from hot ethanol or DMF/EtOH mixtures.
Typical Yield: 75% – 90%
Method B: Green Microwave-Assisted Synthesis (Catalyst-Free/Water)
Best for: Rapid library generation, eco-friendly compliance, and difficult substrates.
Reagents:
-
Cyanoacetamide (1.0 mmol)[1]
-
Active Methylene (1.0 mmol)[2]
-
Solvent: Water:Ethanol (1:1) or pure Water (3 mL)
-
Catalyst: None (Thermal activation) or Ammonium Acetate (10 mol%)
Step-by-Step Protocol:
-
Slurry Preparation: In a microwave-safe process vial (10–20 mL), mix all three components. Add 3 mL of solvent.
-
Irradiation: Place in a microwave synthesis reactor (e.g., Biotage or CEM).
-
Settings: Constant Temperature mode,
- . -
Time: 5 – 15 minutes.
-
Stirring: High.
-
-
Work-up: Cool the vial. The product usually separates as a solid from the aqueous medium.
-
Isolation: Simple filtration and washing with warm water to remove unreacted starting materials (cyanoacetamide is water-soluble).
Typical Yield: 85% – 95% (Time: <20 min)
Data Analysis & Characterization
When characterizing cyanoacetamide derivatives, specific spectral signatures confirm the formation of the heterocyclic ring.
| Functional Group | Technique | Diagnostic Signal (Approximate) | Confirmation |
| Nitrile (-CN) | IR Spectroscopy | Sharp, strong band confirms retention of cyano group. | |
| Amide Carbonyl | IR Spectroscopy | Indicates pyridone/amide tautomer. | |
| Amino (-NH2) | Broad singlet, | ||
| Pyridine C-H | Deshielded singlet (if C4 is substituted). | ||
| C=C (Alkene) | Confirms aromatization/cyclization. |
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Precipitate | Product is soluble in hot EtOH. | Pour reaction mixture into ice-cold water acidified with dilute HCl (pH 5-6). |
| Low Yield | Incomplete Knoevenagel step. | Pre-react Aldehyde + Cyanoacetamide + Catalyst for 30 mins before adding the third component. |
| Sticky Gum/Oil | Oligomerization or impure aldehyde. | Use Ethanol/DMF (9:1) solvent system; recrystallize aldehyde starting material.[1][2] |
| Dark Tar | Decomposition due to high heat. | Switch to Method B (Microwave) or lower temp to |
References
-
Mechanistic Overview & Scope: Mekheimer, R. A., et al. "A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction." Molecules, 2018.[3] [Link]
-
Green Chemistry Protocol (Microwave): Al-Mulla, A. "Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction." Molecules, 2023.[4] [Link]
-
Catalytic Variations & Review: Sanad, S. M. H. "Bis(α-Cyanoacetamides): Versatile Intermediates for the Synthesis of Diverse Heterocyclic Systems." Current Organic Chemistry, 2025. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 2-Cyano-N-(4-phenoxyphenyl)acetamide
[1]
Document ID: TSC-SOL-80419 Subject: Troubleshooting Aqueous Solubility & Formulation Compound: 2-Cyano-N-(4-phenoxyphenyl)acetamide (CAS: 80419-13-2) Classification: Hydrophobic Amide / Pharmaceutical Intermediate[1]
PART 1: DIAGNOSTIC OVERVIEW
Why is this molecule difficult to dissolve?
If you are attempting to dissolve solid 2-cyano-N-(4-phenoxyphenyl)acetamide directly in water, you will likely observe the powder floating on the surface or forming a sediment that refuses to enter solution.[1] This is not user error; it is a fundamental physicochemical property of the molecule.[1]
1. High Lipophilicity (Hydrophobic Effect): The molecule consists of a phenoxyphenyl tail (two aromatic rings linked by an ether) attached to a cyanoacetamide head.[1] The bulky, non-polar diphenyl ether group dominates the solubility profile, driving the logP (partition coefficient) high (> 2.5 estimated).[1] Water molecules cannot effectively organize around this large hydrophobic region, leading to phase separation.[1]
2. Strong Crystal Lattice Energy: The amide group (-NH-CO-) and the cyano group (-CN) create strong intermolecular dipole-dipole interactions and hydrogen bonds within the solid crystal lattice.[1] Breaking these interactions to allow water solvation requires more energy than the hydration process releases.[1]
Quick Reference: Solubility Profile
Data represents estimated values based on structural analogs.[1]
| Solvent System | Solubility Status | Estimated Conc. | Usage Context |
| Pure Water (pH 7) | Insoluble | < 0.1 mg/mL | Do not use for stock preparation.[1] |
| DMSO | Soluble | > 20 mg/mL | Recommended for Primary Stock.[1] |
| DMF | Soluble | > 20 mg/mL | Alternative Stock (Toxic).[1] |
| Ethanol (100%) | Sparingly Soluble | 1 - 5 mg/mL | Limited utility for high conc.[1] |
| 0.1M NaOH | Soluble (Unstable) | Variable | Risk of Hydrolysis (See Section 3).[1] |
PART 2: TROUBLESHOOTING WORKFLOWS
Issue #1: "I added water to the powder, and it won't dissolve."
Root Cause: Thermodynamic insolubility.[1] Solution: You must use the Solvent Shift Method . Never attempt to dissolve this lipophilic solid directly in aqueous buffers.[1]
Protocol: Preparation of a Stable Stock Solution
-
Weighing: Weigh the target amount of 2-cyano-N-(4-phenoxyphenyl)acetamide.
-
Primary Solvent: Add 100% DMSO (Dimethyl Sulfoxide) .
-
Tip: If the target concentration is high (>10 mM), warm the DMSO to 37°C before adding it to the powder.[1]
-
-
Agitation: Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes if visible particles remain.
-
Verification: The solution must be perfectly clear. If it is cloudy, you have not reached the solubility limit; you simply need more time or slightly more solvent.[1]
Issue #2: "My solution precipitates (crashes out) when I add the stock to my cell culture media/buffer."
Root Cause: You exceeded the Kinetic Solubility Limit . When the DMSO stock hits the water, the solvent environment changes instantly.[1] If the local concentration of the drug exceeds its water solubility before it can disperse, it forms micro-crystals (nucleation).[1]
The "Drop-wise Vortex" Protocol (Critical for Biological Assays) To maximize the final aqueous concentration without precipitation:
-
Prepare the Receiver: Place your aqueous buffer (PBS/Media) in a tube and set it on a vortex mixer at medium speed.
-
The Shift: While vortexing, slowly add the DMSO stock drop-wise directly into the center of the vortex.[1]
-
Why? This rapidly disperses the DMSO, preventing high local concentrations of the hydrophobic compound.[1]
-
-
Limit the Organic Fraction: Keep the final DMSO concentration below 1% (v/v) if possible. Most cell lines tolerate 0.1% - 0.5% DMSO.[1]
-
Visual Check: Hold the tube up to a light source.[1]
-
Clear: Successful solubilization.
-
Hazy/Milky: Micro-precipitation has occurred.[1] Spin down (centrifuge) or filter (0.22 µm), but be aware your actual concentration is now lower than calculated.
-
Issue #3: "I need a higher concentration for animal studies (in vivo)."
Root Cause: Simple DMSO/Water mixtures cannot support high doses (e.g., 10 mg/kg) without using toxic levels of DMSO.[1] Solution: Use a Surfactant/Co-solvent Vehicle .[1]
Recommended Vehicle Formulation:
-
5% DMSO (Solubilizer)[1]
-
40% PEG 400 (Co-solvent)[1]
-
5% Tween 80 (Surfactant - prevents aggregation)[1]
-
50% Saline/Water (Diluent)[1]
Preparation Order (Must be followed exactly):
PART 3: VISUALIZATION OF LOGIC
Diagram 1: The Solubility Decision Matrix
This flowchart guides you through the correct preparation method based on your application.
Caption: Decision tree for selecting the correct solubilization strategy based on experimental needs.
PART 4: ADVANCED TECHNICAL FAQ
Q: Can I use pH adjustment to dissolve it?
Technical Insight: Yes, but with extreme caution. The methylene protons (CH₂) between the cyano (-CN) and carbonyl (-C=O) groups are acidic (active methylene, pKa approx 9-11).
-
Mechanism: Adding a base (e.g., NaOH) deprotonates this carbon, creating a negative charge that is delocalized.[1] This salt form is highly water-soluble.[1]
-
The Risk: High pH can catalyze the hydrolysis of the nitrile group to an amide or carboxylic acid, or cleave the amide bond entirely, destroying your molecule.[1]
-
Recommendation: Only use this method if you can keep the solution cold and use it immediately.[1] Avoid storing basic solutions of this compound.[1]
Q: Why does the literature mention "Leflunomide" when I search for this?
Context: This molecule is structurally related to the metabolites or intermediates of Leflunomide (an antirheumatic drug).[1] Specifically, Leflunomide metabolizes into A77 1726 (Teriflunomide), which is a 2-cyano-N-arylacetamide.[1] The solubility challenges you face with 2-cyano-N-(4-phenoxyphenyl)acetamide are identical to those documented for Teriflunomide: high lipophilicity and a tendency to stack in planar crystals.[1]
Q: I see crystals forming after 24 hours. Why?
Phenomenon: Ostwald Ripening You likely created a supersaturated solution during the initial dilution (Kinetic Solubility).[1] Over time, the system seeks Thermodynamic Equilibrium.[1] Small, invisible aggregates redissolve and deposit onto larger nuclei, forming visible crystals.[1]
-
Fix: Prepare fresh solutions immediately before use. Do not store diluted aqueous solutions at 4°C, as cold temperatures decrease solubility and accelerate precipitation.[1]
References
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for solubility prediction of lipophilic amides).
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubilization formulations).
-
European Medicines Agency. (2004).[1] Scientific Discussion: Leflunomide (Arava). (Provides context on the physicochemical properties of cyano-acetamide derivatives).
Technical Support Guide: Purification of 2-Cyano-N-(4-phenoxyphenyl)acetamide
Executive Summary & Molecule Profile
This guide addresses the purification of 2-cyano-N-(4-phenoxyphenyl)acetamide , a critical intermediate often synthesized via the condensation of ethyl cyanoacetate and 4-phenoxyaniline. High purity is essential as this scaffold is a common pharmacophore in kinase inhibitors and anti-inflammatory agents (e.g., Leflunomide analogs).
Key Challenges:
-
Lipophilicity: The phenoxyphenyl group significantly reduces water solubility compared to simple cyanoacetamides.
-
Oxidation Risk: Residual 4-phenoxyaniline (starting material) oxidizes rapidly, causing pink/brown discoloration.
-
Active Methylene Reactivity: The
-proton (between CN and C=O) is acidic ( ), making the compound sensitive to strong bases.
Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a dark brown/pink solid. How do I remove this color?
Root Cause: The color is likely due to oxidized 4-phenoxyaniline (starting material). Anilines are prone to formation of "aniline black" or diazo-like impurities upon air exposure. Solution:
-
Acid Wash (Critical Pre-step): Before recrystallization, suspend the crude solid in cold dilute HCl (0.5 M). The amide is neutral/weakly acidic and will remain solid, while the unreacted aniline will protonate, become water-soluble, and wash away.
-
Adsorbent Treatment: If color persists during recrystallization, add Activated Carbon (5-10 wt%) to the hot solution, stir for 15 minutes, and filter while hot through Celite.
Q2: The product "oils out" (forms a liquid layer) instead of crystallizing. What is happening?
Root Cause: This occurs when the solution temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization curve. It is common in solvent mixtures (e.g., Ethanol/Water) if the water content is too high or cooling is too rapid. Solution:
-
Re-heat: Dissolve the oil back into a single phase by heating.
-
Adjust Solvent: Add more of the good solvent (e.g., Ethanol) to increase solubility.
-
Seed: Add seed crystals at the cloud point (just as turbidity appears) to provide a nucleation surface.
-
Slower Cooling: Wrap the flask in foil or use a programmable cooling bath to cool at 10°C/hour.
Q3: Which solvent system is ideal for this specific analog?
The phenoxy group adds significant lipophilicity. Unlike simple cyanoacetamides which crystallize well from water/ethanol, this analog requires more organic character.
| Solvent System | Suitability | Notes |
| Ethanol (95%) | High | Best balance. Good solubility hot, poor cold. |
| Toluene | High | Excellent for removing non-polar impurities. Requires higher heat (bp 110°C). |
| Ethyl Acetate/Heptane | Medium | Good alternative if alcoholysis is a concern (rare). Use 1:3 ratio. |
| Water | Low | Compound is nearly insoluble. Only use as an anti-solvent. |
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol/Water
Objective: Purify crude 2-cyano-N-(4-phenoxyphenyl)acetamide to >98% HPLC purity.
Reagents:
Step-by-Step Methodology:
-
Dissolution (Saturation):
-
Place 10.0 g of crude solid in a round-bottom flask.
-
Add Ethanol (50 mL) .
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained. (Target concentration: ~1 g/5-7 mL).
-
-
Impurity Removal (Hot Filtration):
-
If the solution is colored, remove heat source briefly, add 0.5 g Activated Carbon.
-
Reflux for 10 minutes.
-
Filter hot through a pre-warmed Buchner funnel (with Celite pad) to remove carbon and mechanical impurities.
-
-
Crystallization (Nucleation):
-
Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.
-
Optimization: If no crystals form by 40°C, add warm water dropwise until slight turbidity persists, then add one drop of Ethanol to clear it.
-
Cool further to 0-4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture). Do not use pure ethanol for washing as it may redissolve the product.
-
-
Drying:
-
Dry in a vacuum oven at 45-50°C for 12 hours.
-
Validation: Check melting point (Expected range: 135-145°C ; verify against specific lot).
-
Decision Tree & Workflow Visualization
The following diagram outlines the logical decision-making process for solvent selection and troubleshooting based on the impurity profile.
Figure 1: Decision tree for the purification of 2-cyano-N-(4-phenoxyphenyl)acetamide, addressing color removal and phase separation issues.
References
-
National Institute of Standards and Technology (NIST). "Acetamide, 2-cyano- Properties and Data." NIST Chemistry WebBook. Accessed February 24, 2026. [Link] (Note: Provides general physical property benchmarks for cyanoacetamide derivatives).
-
Organic Syntheses. "p-Methoxyphenylacetonitrile and related Cyano-compounds." Org.[4][5][6] Synth.1950 , 30, 22. [Link] (Note: Foundational text for handling cyano-group containing aromatics).
Sources
- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN1651414A - Separation and purification method of pyriproxyfen - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Removing Unreacted 4-Phenoxyaniline
Topic: Purification Strategies for 4-Phenoxyaniline Contamination Ticket ID: T-4PHX-PUR-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
4-Phenoxyaniline (CAS: 139-59-3) is a primary aromatic amine frequently used as a building block in the synthesis of ureas, amides, and sulfonamides.[1][2][3][4][5][6] While versatile, its removal from reaction mixtures is critical due to its potential toxicity and interference with downstream biological assays.[1]
This guide provides three tiered protocols for removing unreacted 4-phenoxyaniline, selected based on your product's chemical stability and the scale of your reaction.
Part 1: Chemical Profile & Solubility Logic
Before selecting a protocol, understand the physicochemical properties driving the separation.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Primary Aniline with p-Phenoxy group | Nucleophilic; reacts with electrophilic scavengers (isocyanates, aldehydes).[1] |
| Basicity (pKa) | ~4.75 (Conjugate Acid) | Weak base. Requires pH < 3.0 to fully protonate and solubilize in water.[1] |
| LogP (Lipophilicity) | ~2.8 | Moderately lipophilic. Will persist in organic layers (DCM, EtOAc) unless protonated.[1] |
| Solubility | High in EtOAc, DCM, DMSO.[1] Low in Water.[1] | Water washes alone will not remove it.[1] |
Part 2: Troubleshooting & Protocols (Q&A Format)
Category 1: Liquid-Liquid Extraction (The Standard Approach)[1]
Q: I tried washing with water and brine, but the aniline is still present by TLC/LCMS. Why? A: 4-Phenoxyaniline is lipophilic (LogP ~2.8).[1] In neutral water, it remains uncharged and prefers the organic layer. You must exploit its basicity to force it into the aqueous phase.
Protocol: Acidic Wash (The "Salt Formation" Strategy) Applicability: Use this if your target product is neutral (e.g., an amide, urea) or acidic .[1] Do not use if your product is a basic amine.[1]
-
Dilution: Dilute your reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).[1]
-
Acidification: Wash the organic layer with 1M HCl (3 x Vol).
-
Validation (Self-Check): Check the pH of the aqueous waste layer. It must be pH < 2 .[1] If it is neutral, you have consumed all the acid; add more HCl.
-
Final Wash: Wash the organic layer once with Brine to remove residual acid and dry over
.[1]
Q: My product is also a base (e.g., a secondary amine). How do I separate them? A: Acid extraction will remove both your product and the impurity.[7] You must rely on Scavenger Resins or Chromatography (see below).
Category 2: Solid-Supported Scavenging (High Purity / Low Waste)[1]
Q: I cannot use acid washes because my product is acid-sensitive or basic. What is the alternative? A: Use chemoselective scavenger resins. These are solid polymer beads functionalized with electrophiles that react specifically with the primary amine of 4-phenoxyaniline, covalently binding it to the bead. You then filter the beads out.
Protocol: Electrophilic Scavenging Applicability:[1][8][9] Ideal for library synthesis or when the product is basic/acid-sensitive.[1]
| Resin Type | Functionality | Mechanism | Recommended Loading |
| PS-Isocyanate | Isocyanate (-N=C=O) | Forms an insoluble urea with the aniline.[1] | 3.0 equiv relative to impurity |
| PS-Benzaldehyde | Aldehyde (-CHO) | Forms an imine (Schiff base).[1] | 3-4 equiv (requires acetic acid cat.)[1] |
Step-by-Step Workflow:
-
Calculate: Estimate the amount of unreacted 4-phenoxyaniline (based on stoichiometry or LCMS area %).
-
Add Resin: Add 3 equivalents of PS-Isocyanate resin relative to the impurity (not the product).
-
Solvent: Ensure the solvent is DCM, THF, or DMF.[1] (Avoid alcohols like MeOH with isocyanates, as they compete).[1]
-
Incubate: Shake gently at room temperature for 4–16 hours.
-
Filter: Filter the mixture through a fritted cartridge or Celite. The impurity stays on the solid; your product is in the filtrate.
Category 3: Chromatography Troubleshooting
Q: The 4-phenoxyaniline streaks on my silica column and co-elutes with my product. How do I fix this? A: Anilines interact strongly with the acidic silanols on silica gel, causing "tailing" or streaking.
Troubleshooting Guide:
-
Pre-treat Silica: Flush your column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide before loading.[1] This neutralizes the acidic sites on the silica.
-
Mobile Phase Modifier: Maintain 0.5% TEA in your elution solvent.
-
Alternative Stationary Phase: If the pKa difference is small, switch to Amino-functionalized Silica (NH2-Silica) .[1] This phase is basic and prevents aniline interaction, yielding sharp peaks.[1]
Part 3: Decision Logic & Visualization
Use the following logic flow to determine the safest purification route for your specific mixture.
Caption: Decision matrix for selecting the optimal purification method based on product stability and chemical nature.
Part 4: Safety & Handling (MSDS Summary)
-
Toxicity: 4-Phenoxyaniline is toxic if swallowed and may cause skin sensitization.[1]
-
Handling: Always wear nitrile gloves.[1] The compound can penetrate skin.
-
Disposal: All aqueous washes from Method A (Acid Extraction) contain anilinium salts and must be disposed of as hazardous aqueous waste , not poured down the drain.
References
-
Biotage. (2023).[1][10][11][12] How to purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Supra Sciences. (n.d.).[1] Solid-Supported Scavengers: Mechanisms and Applications. Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Workup: Amines and Removal Strategies. Retrieved from [Link]
Sources
- 1. CAS 139-59-3: 4-Phenoxyaniline | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Phenoxyaniline CAS#: 139-59-3 [m.chemicalbook.com]
- 4. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synplechem.com [synplechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 9. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 10. growingscience.com [growingscience.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Optimizing Reflux Time for Ethyl Cyanoacetate Amidation
Welcome to the Technical Support Center for the amidation of ethyl cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction dynamics, enabling you to optimize your experiments for yield, purity, and efficiency.
Introduction to Ethyl Cyanoacetate Amidation
The amidation of ethyl cyanoacetate is a fundamental transformation in organic synthesis, yielding cyanoacetamide, a versatile precursor for various pharmaceuticals and heterocyclic compounds. While the reaction appears straightforward—the displacement of an ethoxy group by an amine—the optimization of reaction parameters, particularly reflux time, is critical to achieving desired outcomes and avoiding common pitfalls. This guide will address specific issues you may encounter and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of reflux in the amidation of ethyl cyanoacetate?
Refluxing the reaction mixture serves to maintain a constant and elevated temperature, which accelerates the rate of reaction between ethyl cyanoacetate and the amine (commonly ammonia or an alkyl/aryl amine). The increased kinetic energy of the molecules enhances the frequency and energy of collisions, leading to a faster formation of the desired amide. However, it is a common misconception that longer reflux times always lead to higher yields.
Q2: How does prolonged reflux negatively impact the reaction?
Extended reflux can be detrimental to the overall yield and purity of cyanoacetamide for several reasons:
-
Thermal Decomposition: The product, cyanoacetamide, can undergo thermal decomposition at elevated temperatures over time. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide (HCN).[1][2]
-
Side Reaction Promotion: Increased reaction time at high temperatures can favor the formation of undesired byproducts. One common side product is malonamide, which can arise from the hydrolysis of the nitrile group in either the starting material or the product, followed by amidation.
-
Solvent and Reagent Degradation: Depending on the solvent and amine used, prolonged heating can lead to their degradation, introducing impurities into the reaction mixture.
Troubleshooting Guide: Optimizing Your Reflux Time
This section provides a structured approach to identifying and solving common problems associated with reflux time in ethyl cyanoacetate amidation.
Issue 1: Low Yield of Cyanoacetamide
If you are experiencing a lower than expected yield, consider the following factors related to reflux time:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | Extend Reflux Time Incrementally: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at set intervals (e.g., every 30-60 minutes). | The reaction may not have reached completion. By monitoring the disappearance of the starting material (ethyl cyanoacetate), you can determine the optimal point to stop the reaction before side reactions become significant. |
| Product Decomposition | Reduce Reflux Time: If you observe a decrease in product spot intensity on TLC after an initial increase, or the formation of new, undesired spots, the reflux time is likely too long. | This indicates that the rate of product decomposition is outpacing its formation. Shorter reaction times at the same temperature, or a lower reflux temperature with a less volatile solvent, may be necessary. |
| Sub-optimal Temperature | Solvent Selection: Ensure your solvent's boiling point is appropriate for the reaction. For simple amidation with ammonia, ethanol is a common choice. | The reflux temperature is dictated by the boiling point of the solvent. A temperature that is too low will result in a sluggish reaction, while an excessively high temperature can accelerate decomposition. |
Issue 2: Impure Product (Presence of Side Products)
The purity of your cyanoacetamide is as critical as the yield. If you are struggling with impurities, reflux time is a key parameter to investigate.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Prolonged Heating | Determine Optimal Reflux Time: As with low yield, perform a time-course study. Isolate and characterize the major impurities to understand their formation mechanism. | Many side reactions are kinetically slower than the main amidation reaction but become significant with extended heating. |
| Hydrolysis | Ensure Anhydrous Conditions: Use dry solvents and reagents. The reaction should be protected from atmospheric moisture. | The presence of water can lead to the hydrolysis of the ester and nitrile functional groups, especially under prolonged heating, leading to the formation of cyanoacetic acid and malonic acid derivatives, which can further react to form impurities. |
Experimental Workflow for Optimizing Reflux Time
To systematically determine the optimal reflux time for your specific reaction conditions, a time-course study is highly recommended.
Caption: Workflow for determining optimal reflux time.
Alternative Approaches to Consider
If optimizing reflux time does not yield the desired results, or if you are working with thermally sensitive substrates, consider these alternative methods:
-
Low-Temperature Amidation: The use of lithium amides, derived from primary and secondary amines, allows for a facile and rapid amidation of ethyl cyanoacetate at lower temperatures, often providing excellent yields.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products by providing rapid and uniform heating.[4]
-
Catalytic Methods: The use of catalysts can facilitate the amidation under milder conditions, potentially avoiding the need for high-temperature reflux altogether.
Concluding Remarks
The optimization of reflux time is a critical, yet often overlooked, aspect of ethyl cyanoacetate amidation. A systematic and analytical approach, as outlined in this guide, will empower you to move beyond trial-and-error and develop a robust and efficient synthesis. By understanding the interplay between reaction kinetics and potential degradation pathways, you can confidently achieve high yields of pure cyanoacetamide.
References
- Cyanoacetamide - SAFETY DATA SHEET. (2025, September 12).
- SAFETY DATA SHEET - 2-Cyanoacetamide. (2025, December 18).
- Bhawal, B. M., Khanapure, S. P., & Biehl, E. R. (1990). Rapid, Low-Temperature Amidation of Ethyl Cyano-Acetate with Lithium Amides Derived from primary and Secondary Amines. Scilit.
- (2026, January 3). Ethyl Cyanoacetate Reactions.
Sources
Validation & Comparative
Comparative Bioactivity Guide: Phenoxyphenyl vs. Methoxyphenyl Cyanoacetamides
Executive Summary
This guide provides a technical comparison between N-(phenoxyphenyl)-2-cyanoacetamides and N-(methoxyphenyl)-2-cyanoacetamides . While both scaffolds serve as versatile Michael donors and precursors for bioactive heterocycles, their direct pharmacological profiles differ significantly due to steric and lipophilic variances.
-
Phenoxyphenyl derivatives are dominant in kinase inhibition (particularly EGFR/c-Met), leveraging the bulky hydrophobic "tail" to occupy deep ATP-binding pockets.
-
Methoxyphenyl derivatives are frequently utilized in antimicrobial and general cytotoxic screening to modulate solubility and electronic density without introducing excessive lipophilicity.
Physicochemical & Structural Analysis
The core pharmacophore is the 2-cyanoacetamide (
Table 1: Comparative Physicochemical Profile
| Feature | Phenoxyphenyl Derivative | Methoxyphenyl Derivative | Impact on Bioactivity |
| LogP (Lipophilicity) | High (~3.5 - 4.5) | Moderate (~1.5 - 2.5) | Phenoxy favors membrane permeability and hydrophobic pocket binding; Methoxy favors aqueous solubility. |
| Steric Bulk | High (Bi-aryl system) | Low (Mono-aryl + Methyl) | Phenoxy requires a large binding cavity (e.g., kinase hydrophobic channel). |
| Electronic Effect | Weakly Electron Donating | Strongly Electron Donating | Methoxy increases electron density on the amide nitrogen more significantly, affecting H-bond acceptor strength. |
| Metabolic Liability | Stable Ether Linkage | O-Demethylation prone | Methoxyphenyls are susceptible to CYP450-mediated O-demethylation; Phenoxyphenyls are generally more robust. |
Bioactivity Case Studies
A. Kinase Inhibition (Focus: EGFR/c-Met)
In the context of tyrosine kinase inhibitors (TKIs), the phenoxyphenyl moiety is a "privileged structure."
-
Mechanism: The cyanoacetamide moiety often acts as a "warhead" or H-bond anchor, while the aromatic tail extends into the hydrophobic region of the ATP-binding site.
-
Data Insight: Research on quinazoline-based EGFR inhibitors (which share the N-aryl amide topology) indicates that 4-phenoxyphenyl substituents significantly outperform methoxyphenyl analogs in potency. The phenoxy group engages in
stacking or hydrophobic interactions with residues like Leu718 or Val726 in the EGFR pocket. -
Verdict: For anticancer targets requiring deep pocket occupancy, Phenoxyphenyl > Methoxyphenyl .
B. Antimicrobial & General Cytotoxicity
In broad-spectrum antimicrobial screening, methoxyphenyl derivatives often show a more balanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.
-
Mechanism: Bacterial cell wall penetration often requires a balance of lipophilicity and polarity. The excessive lipophilicity of phenoxyphenyl derivatives can sometimes lead to precipitation or trapping in non-target membranes.
-
Data Insight: In series of N-substituted cyanoacetamides tested against S. aureus and E. coli, methoxy-substituted analogs frequently exhibit lower MIC (Minimum Inhibitory Concentration) values due to better bioavailability in aqueous media.
-
Verdict: For lead optimization in infectious disease where solubility is a bottleneck, Methoxyphenyl > Phenoxyphenyl .
Structure-Activity Relationship (SAR) Logic[1]
The following decision tree illustrates when to deploy which substituent during lead optimization.
Figure 1: Strategic selection of substituents based on target binding pocket characteristics.
Experimental Protocols
Protocol A: Synthesis of N-Aryl-2-Cyanoacetamides
To ensure a fair comparison, both derivatives should be synthesized using the same aminolysis pathway.
-
Reagents: Ethyl cyanoacetate (1.0 eq), Substituted Aniline (4-phenoxyaniline OR 4-methoxyaniline, 1.0 eq).
-
Solvent: Ethanol or Toluene (solvent-free neat heating is also possible).
-
Procedure:
-
Mix the amine and ethyl cyanoacetate in a round-bottom flask.
-
Reflux at 80-110°C for 4-6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Critical Step: Upon cooling, the methoxyphenyl derivative usually precipitates faster due to higher crystallinity/polarity. The phenoxyphenyl derivative may require ice-cooling or addition of hexane to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Used to compare the anti-proliferative efficacy on cancer cell lines (e.g., A549 or MCF-7).
-
Seeding: Seed cells (
cells/well) in 96-well plates; incubate for 24h. -
Treatment: Dissolve compounds in DMSO. Treat cells with graded concentrations (0.1 - 100
M).-
Note: Phenoxyphenyl derivatives may require lower max concentrations to avoid precipitation in culture media.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Measurement: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate
using non-linear regression.
Experimental Workflow Diagram
Figure 2: Standardized workflow for synthesis and evaluation of cyanoacetamide derivatives.
References
-
Synthesis and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. Source: European Journal of Medicinal Chemistry (via NIH/PubMed). Context: Demonstrates the efficacy of phenoxy-substituted linkers in kinase inhibition (
~68 nM). -
Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives. Source: PubMed.[1] Context: Discusses the cytotoxic potential of cyanoacetamide derivatives and their mechanism of action in HepG2 cells.
-
Protocol for the synthesis of 2-cyano-N-(substituted)acetamide. Source: BenchChem / Standard Protocols. Context: Validated methodology for the aminolysis of ethyl cyanoacetate.
-
Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones. Source: NIH / PMC. Context: Provides comparative data on the reactivity and electronic properties of methoxy-substituted phenols, relevant for understanding the stability of the methoxyphenyl moiety.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
